molecular formula C11H23O4P B029080 Dimethyl (2-oxononyl)phosphonate CAS No. 37497-25-9

Dimethyl (2-oxononyl)phosphonate

Cat. No. B029080
CAS RN: 37497-25-9
M. Wt: 250.27 g/mol
InChI Key: CVMKPYXSQWWZFH-UHFFFAOYSA-N
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Description

Dimethyl (2-oxononyl)phosphonate is a chemical compound with the molecular formula C11H23O4P . It has an average mass of 250.272 Da and a monoisotopic mass of 250.133392 Da . It is also known by other names such as Phosphonic acid, P-(2-oxononyl)-, dimethyl ester .


Molecular Structure Analysis

The molecular structure of Dimethyl (2-oxononyl)phosphonate contains a total of 38 bonds. This includes 15 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, 1 ketone (aliphatic), and 1 phosphonate (thio-) .


Physical And Chemical Properties Analysis

Dimethyl (2-oxononyl)phosphonate has a density of 1.0±0.1 g/cm3, a boiling point of 330.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.3±3.0 kJ/mol and a flash point of 167.2±43.5 °C . The compound has a molar refractivity of 63.4±0.3 cm3 .

Scientific Research Applications

  • Organic Synthesis and Catalysis : Dimethyl 1-oxo-(E,E)-2,4-hexadiene phosphonate can react with 2-alkylidene-1,3-dithianes to produce pyran derivatives. These derivatives have potential applications in organic synthesis and catalysis (Schuster & Evans, 1995).

  • Biodegradable Plastics : Dialkyl 2-(methacryloyloxyethyl) phosphonates, synthesized through the Michaelis-Becker reaction, show potential for use in biodegradable plastics. This synthesis is advantageous due to its mild reaction conditions and non-corrosive reagents (Rajalakshmi, Krishnan, & Nayak, 2015).

  • Novel Cyclic Phosphonic Analogues : Dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate react with amines to produce novel cyclic phosphonic analogues of chromone. In these reactions, primary amines act as nucleophiles (Budzisz & Pastuszko, 1999).

  • Polymer Chemistry : Polycondensations of dimethyl phosphonate with certain diols can yield high molecular weight polymers. However, low molecular weights are observed due to methyl group transfer to alcohols (Branham et al., 2000).

  • Electrolyte Solvent for Lithium Batteries : Dimethyl methylphosphonate (DMMP) shows potential as a non-flammable electrolyte solvent for lithium batteries. It offers improved cycleability and dischargeability compared to organic carbonate electrolytes (Feng, Ai, Cao, & Yang, 2008).

  • Environmental Impact : Phosphonates, including dimethyl phosphonates, are effective in removing metals from technical and natural systems. However, their environmental behavior requires further research and method development (Nowack, 2003).

  • Antifungal Activity : Certain phosphonate compounds show potential antifungal activity. For example, -amino phosphonates synthesized using a one-pot, solvent-free method have shown promising results for efficient antifungal agent production (Shaikh et al., 2016).

  • Adhesive and Anticorrosive Properties : Blends containing mainly phosphonic acid groups in poly(vinylidene fluoride) coatings provide good adhesion and anticorrosion properties on galvanized steel plates, preventing corrosion spread (Bressy-Brondino, Boutevin, Hervaud, & Gaboyard, 2002).

properties

IUPAC Name

1-dimethoxyphosphorylnonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23O4P/c1-4-5-6-7-8-9-11(12)10-16(13,14-2)15-3/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMKPYXSQWWZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543968
Record name Dimethyl (2-oxononyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (2-oxononyl)phosphonate

CAS RN

37497-25-9
Record name Dimethyl (2-oxononyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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